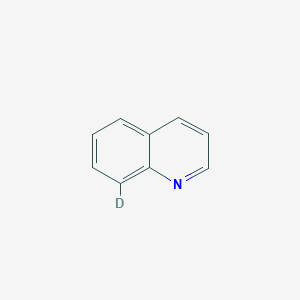

Quinoline-8-D

Description

Significance of Isotopic Labeling in Organic Chemistry

Isotopic labeling is a fundamental technique where an atom within a molecule is substituted with one of its isotopes, which has the same number of protons but a different number of neutrons. pressbooks.pub This subtle change in mass, without altering the chemical identity, allows researchers to trace the path of molecules through complex transformations. musechem.comscielo.org.mx This method is indispensable for unraveling the detailed pathways of chemical reactions and understanding biological processes at a molecular level. pressbooks.pubmusechem.com

Deuterium (B1214612) (D or ²H), the stable, non-radioactive isotope of hydrogen, is a particularly valuable tool for elucidating reaction mechanisms. nih.govresearchgate.net The substitution of a hydrogen atom with a deuterium atom results in a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. nih.govwikipedia.org This difference in bond strength can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). nih.govwikipedia.org By measuring the KIE, chemists can identify the rate-determining step of a reaction and gain deep insights into its transition state structure. ispc-conference.org This approach has been instrumental in verifying or disproving proposed reaction pathways.

The use of deuterium is also critical for the unambiguous assignment of signals in various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). musechem.comnih.gov In proton NMR (¹H NMR), the distinct nuclear spin properties of deuterium mean it is not detected under the conditions used for observing protons. nih.gov Consequently, replacing a specific hydrogen atom with deuterium will cause the corresponding signal to disappear from the ¹H NMR spectrum, allowing for precise structural assignments. nih.gov In mass spectrometry, the introduction of a deuterium atom increases the molecular weight by one mass unit per deuterium, providing a clear label to track atoms through fragmentation processes and confirm molecular structures. musechem.com Furthermore, deuterium substitution alters the vibrational frequencies of molecular bonds, which can be observed using Infrared (IR) spectroscopy, aiding in the assignment of specific functional groups. nih.govontosight.ai

Overview of Quinoline (B57606) Derivatives in Chemical Sciences

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and as versatile building blocks in organic synthesis. nih.govecorfan.orgwikipedia.orgresearchgate.netbritannica.com

The fundamental structure of quinoline consists of a benzene (B151609) ring fused to a pyridine (B92270) ring at two adjacent carbon atoms, giving it the chemical formula C₉H₇N. numberanalytics.comscribd.comwikipedia.org This bicyclic system is planar and contains 10 π-electrons, fulfilling Hückel's rule for aromaticity. numberanalytics.comiipseries.org The nitrogen atom is sp²-hybridized, and its lone pair of electrons occupies an sp² orbital in the plane of the ring, not contributing to the aromatic π-system. numberanalytics.com This electronic configuration makes quinoline a weak base and influences its reactivity towards both electrophilic and nucleophilic substitution reactions. numberanalytics.comiipseries.org

The history of quinoline chemistry began in 1834 when it was first extracted from coal tar by Friedlieb Ferdinand Runge. researchgate.netresearchgate.net The name "quinoline" was later coined, inspired by its relation to quinine, a naturally occurring antimalarial alkaloid. wikipedia.org The late 19th century saw the development of several key synthetic methods that are still fundamental to quinoline chemistry today, including the Skraup (1880), Friedländer (1882), and Combes (1888) syntheses. researchgate.netwikipedia.org These methodologies opened the door to the creation of a vast library of quinoline derivatives, fueling research into their diverse chemical and biological properties. wikipedia.orgresearchgate.netwikipedia.org

Rationale for Research on Quinoline-8-D

The specific placement of a deuterium atom at the 8-position of the quinoline ring is a deliberate strategy to probe chemical phenomena at this particular site. The C8 position is chemically significant; for example, 8-hydroxyquinoline (B1678124) is a well-known and powerful chelating agent, coordinating to metal ions through its nitrogen and the oxygen at C8. rroij.comtaylorandfrancis.comscribd.com

The study of this compound is valuable for several reasons:

Mechanistic Investigations: It allows for the detailed study of reactions involving the C8-H bond, such as electrophilic aromatic substitution or metal-catalyzed C-H functionalization. The kinetic isotope effect can reveal whether the cleavage of this bond is involved in the rate-limiting step of a reaction.

Spectroscopic Probing: The deuterium atom acts as a silent point in ¹H NMR spectra, simplifying complex spectral regions and confirming the chemical environment of the 8-position.

Tracing Molecular Fate: In areas like medicinal chemistry or materials science, this compound can be used as a tracer to follow the metabolic fate of quinoline-based compounds or to understand degradation pathways in materials without the complications of radioactive isotopes. pressbooks.pubnih.gov

Data Tables

Table 1: Physicochemical Properties of Quinoline

| Property | Value | Reference |

| Molecular Formula | C₉H₇N | wikipedia.orgnumberanalytics.com |

| Molecular Weight | 129.16 g/mol | wikipedia.org |

| Appearance | Colorless hygroscopic liquid | |

| Boiling Point | 237 °C | |

| Aromaticity | 10 π-electron aromatic system | numberanalytics.comiipseries.org |

This table provides fundamental physicochemical data for the parent quinoline molecule.

Table 2: Foundational Synthetic Routes to the Quinoline Core

| Synthesis Name | Year Discovered | General Description | Reference |

| Skraup Synthesis | 1880 | The reaction of an aromatic amine (e.g., aniline) with glycerol (B35011), sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). | wikipedia.org |

| Friedländer Synthesis | 1882 | The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically under base or acid catalysis. | researchgate.netwikipedia.org |

| Combes Synthesis | 1888 | The reaction of an aniline (B41778) with a β-diketone, followed by an acid-catalyzed cyclization. | wikipedia.org |

This table outlines the classic named reactions for the synthesis of the quinoline scaffold.

Unique Isotopic Perturbation at the C-8 Position

The C-8 position of the quinoline ring is a site of particular interest for electrophilic substitution reactions. scribd.comgcwgandhinagar.com Introducing a deuterium atom at this position (C-8) creates a unique isotopic perturbation. This perturbation stems from the difference in the zero-point energy of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. The C-D bond is stronger and has a lower zero-point energy, making it more difficult to break. This difference can lead to observable kinetic isotope effects in reactions where the C-H bond at the 8-position is cleaved in the rate-determining step.

The electronic environment of the quinoline ring is influenced by the nitrogen atom, which deactivates the pyridine ring towards electrophilic attack and directs substitution to the benzene ring, primarily at the C-5 and C-8 positions. scribd.comgcwgandhinagar.com The presence of deuterium at C-8 does not significantly alter the electronic properties in terms of inductive or resonance effects, but its influence on vibrational modes and bond strength is a key factor in mechanistic studies. For instance, in transition metal-catalyzed C-H activation/functionalization reactions, which are pivotal in modern synthetic chemistry, the use of this compound can help to elucidate the mechanism by determining if C-H bond cleavage at the C-8 position is involved in the rate-limiting step. researchgate.netacs.org

Studies on deuterated benzo[h]quinolines have shown that deuterium substitution can lead to unusual long-range effects on NMR chemical shifts, providing insights into hydrogen bonding and molecular geometry. nih.gov While not directly at the C-8 position of quinoline itself, these findings suggest that deuteration can have subtle but measurable effects on the spectroscopic properties of the entire molecule.

Contribution to Fundamental Understanding of Quinoline Reactivity and Structure

The study of this compound can make significant contributions to the fundamental understanding of quinoline's reactivity and structure. By comparing the reaction rates and pathways of this compound with its non-deuterated counterpart, chemists can gain precise information about reaction mechanisms. For example, if a reaction proceeds significantly slower with this compound, it provides strong evidence for the involvement of the C-8 hydrogen in the rate-determining step. This is a classic application of the kinetic isotope effect to probe reaction mechanisms. nih.gov

Furthermore, spectroscopic analysis of this compound can provide a more detailed picture of the molecule's structure and dynamics. Isotopic substitution can lead to small but discernible shifts in vibrational and rotational spectra. For instance, the C-D stretching and bending frequencies will differ from the C-H frequencies, which can be observed using infrared (IR) and Raman spectroscopy. researchgate.netdergipark.org.tr These differences can aid in the precise assignment of spectral bands. Similarly, deuterium substitution can affect NMR spectra, not only for the directly attached carbon but also for neighboring nuclei, offering a fine probe of molecular structure and bonding. nih.gov

Research on the hydrogen/deuterium exchange of quinoline has been used to investigate the acidity of its C-H protons, providing insights into the electronic effects within the aromatic system. acs.org The specific study of this compound would allow for a focused examination of the reactivity of the C-8 position under various conditions.

Below are data tables that summarize key properties and potential research findings related to this compound, based on general knowledge of quinolines and isotopic labeling.

Table 1: Physicochemical Properties of Quinoline and this compound

| Property | Quinoline | This compound (Predicted) | Reference |

|---|---|---|---|

| Molecular Formula | C₉H₇N | C₉H₆DN | dergipark.org.tr |

| Molar Mass ( g/mol ) | 129.16 | ~130.17 | dergipark.org.tr |

| Boiling Point (°C) | 237 | Slightly higher than quinoline | scribd.com |

| C-H vs. C-D Bond Strength (kJ/mol) | ~413 | ~421 | General |

| Vibrational Frequency (C-H/C-D stretch, cm⁻¹) | ~3050 | ~2250 | researchgate.net |

Table 2: Potential Research Findings from Studies on this compound

| Research Area | Observation with this compound | Implication | Potential Reference |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Slower reaction rate for substitution at C-8 compared to quinoline. | C-H bond cleavage at C-8 is part of the rate-determining step. | scribd.comgcwgandhinagar.com |

| Transition Metal-Catalyzed C-H Activation | Significant kinetic isotope effect observed. | Confirms C-H activation at the C-8 position is mechanistically significant. | researchgate.netacs.org |

| ¹³C NMR Spectroscopy | Isotope-induced shifts in the signals of C-8 and adjacent carbons. | Provides detailed information on molecular structure and electronic distribution. | nih.gov |

| Vibrational Spectroscopy (IR/Raman) | Appearance of a C-D stretching band and shifts in other vibrational modes. | Aids in the assignment of spectral features and understanding of molecular vibrations. | researchgate.netdergipark.org.tr |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7N |

|---|---|

Molecular Weight |

130.16 g/mol |

IUPAC Name |

8-deuterioquinoline |

InChI |

InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/i6D |

InChI Key |

SMWDFEZZVXVKRB-RAMDWTOOSA-N |

Isomeric SMILES |

[2H]C1=C2C(=CC=C1)C=CC=N2 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies for Quinoline 8 D and Deuterated Quinoline Systems

Strategies for Regioselective Deuterium (B1214612) Incorporation at C-8

Regioselective deuteration focuses on introducing deuterium at a specific site within a molecule. For the synthesis of Quinoline-8-D, this requires precise control to functionalize the C-8 position, which can be challenging due to the inherent reactivity of other positions in the quinoline (B57606) ring.

Palladium-catalyzed C–H activation has become a powerful tool for the regioselective functionalization of heterocyclic compounds. acs.org This strategy often employs a directing group (DG), which reversibly binds to the metal catalyst and positions it in close proximity to a specific C–H bond, facilitating its cleavage and subsequent deuteration. thieme-connect.comdiva-portal.org

For the quinoline system, the nitrogen atom itself or a functional group appended to the ring can serve as a directing group. Quinoline N-oxides have proven to be effective substrates for directing palladium catalysts to the C-8 position. acs.orgnih.gov Mechanistic studies involving H/D exchange experiments have provided evidence for this regioselectivity. For instance, when a palladium-catalyzed arylation of quinoline N-oxide was conducted in a deuterated solvent system (CD₃COOD/D₂O), analysis of the unreacted starting material revealed 39% deuterium incorporation specifically at the C-8 position, with no deuteration observed at C-2. nih.gov This outcome suggests the reversible formation of a palladacycle intermediate guided by the N-oxide group, which facilitates the selective activation of the C8–H bond. nih.govnih.gov

Another prominent directing group is the 8-aminoquinoline (B160924) moiety, which has been successfully used in palladium-catalyzed protocols to achieve ortho-selective deuteration of aromatic acids and α-deuteration of aliphatic acids using D₂O as the deuterium source. thieme-connect.com This same directing-group principle can be applied to the quinoline backbone itself to reinforce deuteration at the desired C-8 position.

| Substrate | Catalyst System | Deuterium Source | Observed Deuteration | Reference |

|---|---|---|---|---|

| Quinoline N-oxide | Pd(OAc)₂ | CD₃COOD/D₂O | 39% at C-8 of recovered starting material | nih.gov |

An alternative to direct H/D exchange on the pre-formed quinoline ring is to construct the heterocycle from building blocks that already contain deuterium at the desired position. This bottom-up approach relies on the stability of the C-D bond throughout the cyclization and subsequent reaction steps. For the synthesis of this compound, this would typically involve a deuterated aniline (B41778) derivative as a key precursor.

The synthesis of specifically labeled compounds, such as 8-(ethyl-1-d)-quinoline, demonstrates the feasibility of this strategy, where the deuterium is introduced into a precursor molecule before the final quinoline ring system is assembled. marquette.edu This method's success hinges on the availability of the deuterated starting materials and the compatibility of the cyclization conditions, ensuring that the deuterium label is not scrambled or lost during the reaction sequence.

Multi-component reactions (MCRs) are highly efficient one-pot processes where three or more reactants combine to form a complex product, incorporating substructures from each starting material. beilstein-journals.orgrsc.org These reactions offer a powerful and convergent route to complex molecular architectures like quinolines. rsc.orgresearchgate.net The use of deuterated building blocks in MCRs provides a direct and atom-economical pathway to deuterium-labeled heterocycles. beilstein-journals.org

The Povarov reaction, an MCR that typically involves an aniline, an aldehyde, and an activated alkene, is widely used to synthesize tetrahydroquinoline derivatives, which can then be oxidized to quinolines. beilstein-journals.orgnih.gov By employing a deuterated aniline or aldehyde, the deuterium label can be strategically placed within the resulting quinoline scaffold. Research on other MCRs, such as the Ugi and Biginelli reactions, has shown that when deuterated aldehydes are used, the deuterium is incorporated into the final product with high fidelity and no scrambling is observed. beilstein-journals.org This principle is directly applicable to quinoline-forming MCRs, allowing for the synthesis of deuterated quinoline libraries by simply substituting one of the standard building blocks with its deuterated analogue. beilstein-journals.org

Adaptations of Classical Quinoline Synthesis for Deuteration

Classical named reactions for quinoline synthesis, many of which were developed in the late 19th and early 20th centuries, remain cornerstones of heterocyclic chemistry. These methods can be adapted for the synthesis of deuterated quinolines by using isotopically labeled precursors.

The Skraup synthesis is a robust method for producing quinolines by reacting an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orgiipseries.org The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a conjugate addition with the aniline, followed by cyclization and oxidation to form the quinoline ring. iipseries.org For synthesizing quinolines substituted on the benzene (B151609) ring (positions 5, 6, 7, and 8), the Skraup reaction is often considered the optimal method. rsc.org

To synthesize this compound, a specifically deuterated aniline, 2-deuterioaniline, would be required as the starting material. The harsh, acidic conditions of the traditional Skraup reaction can sometimes lead to H/D scrambling. However, modified and greener protocols, for instance using microwave irradiation in water, have been developed that may offer milder conditions more suitable for preserving the isotopic label. rsc.org The success of this approach is contingent on the stability of the C-D bond on the aromatic ring of the aniline precursor under the specific reaction conditions employed. rsc.orgresearchgate.net

The Friedländer and Combes syntheses are two other classical and versatile methods for constructing the quinoline core, which can be adapted for deuterium labeling. wikipedia.orgwikipedia.org

The Friedländer synthesis involves the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoketone with a compound containing a reactive α-methylene group (a ketone or aldehyde). wikipedia.orgresearchgate.net To produce a quinoline deuterated at the C-8 position, one could start with a 2-amino-3-deuteriobenzaldehyde. The reaction mechanism involves an initial aldol (B89426) condensation followed by cyclization and dehydration. researchgate.net

The Combes quinoline synthesis reacts an aniline with a β-diketone under acidic conditions. iipseries.orgwikipedia.org The reaction first forms a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure and dehydration. wikipedia.org For the synthesis of this compound, 2-deuterioaniline would be condensed with a simple β-diketone like acetylacetone. The regioselectivity of the cyclization is a key consideration, especially with substituted anilines, as steric and electronic effects can influence which isomer is formed. wikipedia.org

| Synthesis Method | Typical Reactants | Deuterated Precursor for this compound | Reference |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | 2-Deuterioaniline | wikipedia.orgrsc.org |

| Friedländer Synthesis | 2-Aminobenzaldehyde, Ketone/Aldehyde | 2-Amino-3-deuteriobenzaldehyde | wikipedia.orgresearchgate.net |

| Combes Synthesis | Aniline, β-Diketone | 2-Deuterioaniline | iipseries.orgwikipedia.org |

Pfitzinger and Doebener-Miller Methodologies in Deuterated Systems

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base. researchgate.netup.ac.za For the synthesis of deuterated quinolines, deuterated starting materials or solvents can be employed. The reaction of isatin with a deuterated ketone in the presence of a base like potassium hydroxide (B78521) can lead to the formation of a quinoline ring with deuterium incorporated at specific positions, influenced by the structure of the deuterated ketone. researchgate.net

The Doebner-Miller reaction is a versatile method for synthesizing quinolines by reacting anilines with α,β-unsaturated carbonyl compounds. wikipedia.orgiipseries.org This reaction, often catalyzed by strong acids like hydrochloric acid or Lewis acids, can be adapted for deuteration. wikipedia.orgiipseries.orgacs.org For example, using a deuterated aniline or a deuterated α,β-unsaturated carbonyl compound would result in a deuterated quinoline product. Mechanistic studies involving deuterium labeling have been crucial in understanding the complex pathways of this reaction, which can involve fragmentation and recombination steps. wikipedia.orgacs.org A study demonstrated that the reaction of a deuterated benzaldehyde (B42025) with an aniline and pyruvic acid, a variant known as the Doebner reaction, produced a quinoline with deuterium incorporated at the benzylic position of a byproduct, confirming the involvement of specific intermediates. acs.orgnih.gov

The choice of catalyst and reaction conditions is critical in these syntheses. Lewis acids such as tin tetrachloride and scandium(III) triflate, as well as Brønsted acids like p-toluenesulfonic acid, are effective in promoting the Doebner-Miller reaction. wikipedia.org The reaction conditions can be tailored to accommodate the specific deuterated substrates and to control the regioselectivity of the final product.

Purification and Isolation Techniques for Isotopically Pure this compound

Achieving high isotopic purity of this compound and other deuterated compounds is essential for their applications. This requires specialized purification techniques to separate the desired deuterated compound from its non-deuterated (protiated) counterpart and other impurities.

Chromatographic Separations for Enriched Compounds

Chromatography is a powerful technique for separating isotopically labeled compounds. iaea.org The small differences in physical properties between deuterated and non-deuterated molecules, such as vapor pressure and polarity, can be exploited for separation. iaea.org

Gas Chromatography (GC): GC has been successfully used to separate various deuterium-labeled compounds. researchgate.net The choice of the stationary phase is critical. Nonpolar stationary phases can sometimes lead to an "inverse isotope effect," where the heavier deuterated compound elutes earlier than the lighter one. researchgate.net Conversely, polar stationary phases often show a "normal isotope effect." researchgate.net The position of the deuterium atoms within the molecule can also influence the retention time. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC offers flexibility in separating isotopic compounds due to various isotopic effects, including those related to hydrophobicity and polarity. researchgate.netnih.gov Reversed-phase HPLC, in particular, has been used to separate deuterated steroids from their endogenous forms. nih.gov The efficiency of modern ultra-high-performance liquid chromatography (UHPLC) can sometimes result in different retention times for the analyte and its deuterated internal standard, a factor that needs consideration in analytical methods. researchgate.net

The following interactive table summarizes various chromatographic conditions used for the separation of isotopically labeled compounds.

| Chromatographic Method | Stationary Phase/Column | Mobile Phase/Eluent | Analyte Type | Isotope Effect Observed | Reference |

| Gas Chromatography | Polydimethylsiloxane, Phenyl substituted polydimethylsiloxane, Wax, Ionic liquid, Chiral phases | - | Volatile organic compounds | Normal and Inverse | researchgate.net |

| High-Performance Liquid Chromatography | Not specified | Not specified | Steroids, Amino acids, Drugs | Not specified | nih.govnih.gov |

| Ultra-High Performance Liquid Chromatography | Not specified | Not specified | Amphetamines, Atenolol | Different retention times for deuterated analogues | researchgate.net |

Crystallization and Distillation for Purity Enhancement

In addition to chromatography, traditional purification methods like crystallization and distillation are employed to enhance the purity of deuterated compounds.

Crystallization: Recrystallization is a common technique used to purify solid deuterated compounds. cdnsciencepub.com By dissolving the crude product in a suitable solvent and allowing it to slowly crystallize, impurities and undesired isotopic species can be left behind in the solution. This method relies on the slight differences in solubility and crystal lattice energy between the deuterated and non-deuterated forms. Repeated recrystallization can lead to samples with high isotopic purity. researchgate.net

Distillation: For liquid deuterated compounds, fractional distillation can be an effective purification method. cdnsciencepub.comgoogle.com This technique separates compounds based on differences in their boiling points. Since deuterated compounds often have slightly higher boiling points than their protiated analogues, careful distillation can enrich the desired deuterated product. libretexts.org For example, the boiling point of heavy water (D₂O) is 101.4 °C compared to 100.0 °C for H₂O, allowing for its enrichment by distillation. libretexts.org

These purification steps are often used in combination to achieve the desired level of isotopic and chemical purity for compounds like this compound. cdnsciencepub.com

Advanced Spectroscopic Characterization and Structural Elucidation of Quinoline 8 D

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a powerful lens through which the precise structural features of Quinoline-8-D can be examined. Different NMR techniques offer unique insights into the molecular framework and the specific impact of deuterium (B1214612) incorporation.

Deuterium NMR (²H NMR) for Direct Detection and Enrichment Quantification

Deuterium NMR (²H NMR) serves as a direct method for observing the deuterium nucleus. In the case of this compound, the ²H NMR spectrum would exhibit a signal corresponding to the deuterium atom at the C-8 position. The chemical shift of this signal provides information about the electronic environment of the C-D bond.

Furthermore, ²H NMR is a crucial tool for quantifying the level of deuterium enrichment. By integrating the signal intensity of the deuterium resonance and comparing it to a known standard, the percentage of deuterium incorporation at the specified position can be accurately determined. For instance, a "99 atom % D" enrichment indicates a high level of successful deuteration. cymitquimica.com In studies involving deuterium incorporation, ²H-NMR spectra can reveal the specific positions of deuterium atoms, such as at position 3 and, to a lesser extent, at carbons 6 and 8 in reduced quinoline (B57606) derivatives. researchgate.net

Proton NMR (¹H NMR) Analysis of Residual Protium Signals

While the primary focus is on the deuterated position, ¹H NMR spectroscopy provides valuable information by analyzing the signals from the remaining protons in the molecule. rsc.orgnih.govresearchgate.net The absence or significant reduction in the intensity of the signal corresponding to the proton at the C-8 position is a key indicator of successful deuteration.

Table 1: Representative ¹H NMR Data for Quinoline Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

|---|---|---|

| Quinoline N-oxide rsc.org | CDCl₃ | 8.72 (d, J = 8.8 Hz, 1H), 8.52 (dd, J = 6.0, 0.6 Hz, 1H), 7.85 (d, J = 8.1 Hz, 1H), 7.79–7.70 (m, 2H), 7.67–7.60 (m, 1H), 7.28 (dd, J = 8.5, 6.2 Hz, 1H) |

| 8-(Dimethylamino)quinoline-5-carbaldehyde mdpi.com | CDCl₃ | 3.36 (s, 6H), 6.97 (d, J = 8.2 Hz, 1H), 7.53 (dd, J = 8.6, 4.1 Hz, 1H), 7.84 (d, J = 8.3 Hz, 1H), 8.87 (dd, J = 4.0, 1.7 Hz, 1H), 9.72 (dd, J = 8.6, 1.7 Hz, 1H), 10.06 (s, 1H) |

Note: This table presents data for related quinoline structures to illustrate typical chemical shift ranges and coupling patterns. The specific data for this compound would show the absence of a signal for H-8.

Carbon-13 NMR (¹³C NMR) with Deuterium Isotope Effects on Chemical Shifts

¹³C NMR spectroscopy is a powerful tool for elucidating the carbon framework of this compound. nih.govnih.gov The introduction of a deuterium atom at C-8 induces noticeable effects on the ¹³C NMR spectrum, which can be categorized into direct and long-range isotope effects.

The most significant effect is observed on the carbon atom directly bonded to the deuterium, C-8. The resonance for C-8 will typically appear as a multiplet due to one-bond carbon-deuterium coupling (¹J(C,D)). The chemical shift of this carbon will also be slightly different from that in the non-deuterated analogue, an effect known as the primary deuterium isotope effect.

Beyond the directly attached carbon, the deuterium atom influences the chemical shifts of other carbon atoms in the molecule through long-range isotope effects. nih.gov These effects, though smaller than the primary effect, are measurable and provide valuable structural information. For instance, two-bond isotope effects (²ΔC(OD)) and four-bond isotope effects have been studied in deuterated hydroxybenzo[h]quinolines. nih.gov Negative four-bond effects have been observed, suggesting transmission through hydrogen bonds. nih.govnih.gov These long-range effects can be transmitted through the carbon framework and even through space, offering insights into the molecule's conformation and electronic structure.

Table 2: Representative ¹³C NMR Data for Quinoline Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| Quinoline N-oxide rsc.org | CDCl₃ | 141.5, 135.6, 130.5 (2C), 128.7, 128.1, 126.1, 120.9, 119.7 |

| 8-(Dimethylamino)quinoline-5-carbaldehyde mdpi.com | CDCl₃ | 44.1, 111.2, 122.2, 123.3, 128.3, 133.9, 139.5, 141.0, 146.9, 155.0, 191.3 |

Note: This table provides examples of ¹³C chemical shifts for related quinoline compounds. In this compound, the C-8 signal would be split into a multiplet due to C-D coupling, and other carbon signals would show subtle shifts due to long-range isotope effects.

The subtle changes in ¹³C chemical shifts caused by deuterium substitution, known as isotopic perturbation of chemical shifts, can be a powerful tool for conformational analysis. By comparing the ¹³C NMR spectra of the deuterated and non-deuterated compounds, it is possible to deduce information about the preferred conformation of the molecule in solution. The magnitude and direction of the isotopic shifts can be correlated with dihedral angles and interatomic distances, providing a more dynamic picture of the molecule's structure.

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC) for Connectivity and Deuterium Location

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the precise location of the deuterium atom. nih.govscholarpublishing.org

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other. In the COSY spectrum of this compound, the absence of a cross-peak between H-7 and a proton at the C-8 position would further confirm the deuteration at this site.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. For this compound, the carbon atom at the deuterated position (C-8) would not show a correlation to a proton in the ¹H dimension, providing definitive evidence of deuterium substitution at that carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range correlations between protons and carbons (typically over two or three bonds). In the HMBC spectrum, correlations from protons on adjacent carbons (e.g., H-7) to C-8 would be observed. Conversely, the absence of a proton signal at the C-8 position means there will be no correlations originating from H-8 to other carbons, solidifying the assignment of the deuterium location. The use of 2D NMR spectra, including HSQC and HMBC, allows for the precise assignment of resonance peaks in the ¹³C NMR spectra to individual carbon atoms. mdpi.com

By integrating the data from these various NMR experiments, a complete and detailed structural elucidation of this compound can be achieved, confirming the position of the deuterium label and providing insights into the electronic and conformational effects of isotopic substitution.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule's structure. The substitution of hydrogen with deuterium at the 8-position of the quinoline ring induces noticeable changes in the vibrational spectra, which can be precisely analyzed.

The introduction of a deuterium atom at the 8-position of the quinoline ring gives rise to characteristic carbon-deuterium (C-D) vibrational modes. The heavier mass of deuterium compared to hydrogen causes these vibrations to appear at lower frequencies. arxiv.org

C-D Stretching (νC-D): In deuterated polycyclic aromatic hydrocarbons (PAHs), the aromatic C-D stretching mode is typically observed around 4.40 µm (approximately 2273 cm⁻¹). arxiv.org This is a significant shift from the aromatic C-H stretching mode, which appears around 3.29 µm (approximately 3040 cm⁻¹). arxiv.org The intensity of the C-D stretching band is generally weaker than its C-H counterpart. arxiv.org

C-D Bending (δC-D): The C-D bending vibrations, which involve changes in the angle of the C-D bond relative to the aromatic ring, are expected in the 9–18 µm (approximately 1111–555 cm⁻¹) region. aanda.org The exact position of these bending modes can vary depending on the specific molecular environment. aanda.org

A comparative analysis of the FT-IR and FT-Raman spectra of quinoline and this compound would clearly illustrate these differences. While specific experimental data for this compound is not abundant in the public domain, the principles of isotopic substitution in aromatic systems are well-established. scispace.compsu.eduresearchgate.net

Table 1: Expected Vibrational Frequencies for C-H and C-D Modes in Aromatic Systems

| Vibrational Mode | Unlabeled Compound (C-H) | Deuterated Compound (C-D) |

|---|---|---|

| Aromatic Stretching (ν) | ~3040 cm⁻¹ arxiv.org | ~2273 cm⁻¹ arxiv.org |

| Out-of-Plane Bending (γ) | Varies | Lower frequency than C-H |

| In-Plane Bending (δ) | Varies | Lower frequency than C-H aanda.org |

Note: The exact frequencies can vary based on the specific molecular structure and its environment.

The substitution of an atom with one of its isotopes alters the vibrational frequencies of the molecule. This phenomenon, known as an isotopic shift, is a direct consequence of the change in the reduced mass of the vibrating system. libretexts.org For a simple diatomic oscillator, the vibrational frequency (ν) is proportional to the square root of the force constant (k) divided by the reduced mass (μ). When hydrogen (H) is replaced by deuterium (D), the reduced mass increases, leading to a decrease in the vibrational frequency. libretexts.org

The theoretical isotopic shift for a C-H vs. C-D stretch can be approximated by the square root of the ratio of their reduced masses, which is approximately √2. libretexts.org This results in a significant and predictable shift to a lower wavenumber for the C-D vibration. These isotopic shifts are not limited to the C-D bond itself but can also influence other vibrational modes of the molecule to a lesser extent. libretexts.org Detailed analysis of these shifts, often aided by computational methods like Density Functional Theory (DFT), allows for the unambiguous assignment of vibrational modes in complex molecules like quinoline. researchgate.netdergipark.org.trresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the context of isotopically labeled molecules, it is indispensable for confirming the incorporation and purity of the isotope.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule and its fragments. mcmaster.ca For this compound, HRMS can precisely measure the mass of the molecular ion ([M+H]⁺), confirming the presence of the deuterium atom. nih.govresearchgate.net The theoretical monoisotopic mass of unlabeled quinoline (C₉H₇N) is 129.0578 u, while that of this compound (C₉H₆DN) would be 130.0641 u. HRMS can easily distinguish between these and other potential isotopologues. nih.govresearchgate.net This technique is crucial for verifying the successful synthesis and isotopic enrichment of the target compound. nih.govresearchgate.net

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure.

For this compound, the fragmentation pattern can reveal the position of the deuterium label. The fragmentation of quinoline itself is known to involve the loss of HCN. mcmaster.ca By analyzing the mass of the fragments from this compound, it is possible to determine if the deuterium atom is retained or lost in specific fragmentation pathways. For example, if the deuterium is at a position that is not involved in a particular fragmentation, the resulting fragment ion will show a mass increase of one unit compared to the corresponding fragment from unlabeled quinoline. cdnsciencepub.com This retention of the deuterium label in specific fragments provides strong evidence for its location within the molecule. cdnsciencepub.comcdnsciencepub.com However, scrambling of hydrogen and deuterium atoms can sometimes occur prior to fragmentation, which can complicate the interpretation. cdnsciencepub.com

Table 2: Illustrative Fragmentation and Deuterium Retention in this compound

| Parent Ion | Fragment Ion | Expected m/z (Unlabeled) | Expected m/z (this compound) | Deuterium Retention |

|---|---|---|---|---|

| [C₉H₇N]⁺ | [C₈H₆]⁺ | 102 | 103 or 102 | Retained or Lost |

| [C₉H₇N]⁺ | [C₉H₇N - HCN]⁺ | 102 | 103 or 102 | Dependent on fragmentation pathway |

This table is illustrative; actual fragmentation pathways and retention can be complex.

Quantitative mass spectrometry is used to determine the isotopic purity of a labeled compound, which is the percentage of the compound that contains the desired isotope. nih.govresearchgate.net This is achieved by measuring the relative intensities of the mass spectral peaks corresponding to the unlabeled compound (M), the singly deuterated compound (M+1), and any other isotopologues present in the sample. nih.gov For this compound, the isotopic purity would be calculated based on the abundance of the ion at m/z 130 relative to the ion at m/z 129 and any other isotopic peaks. nih.gov

Furthermore, this technique can determine the isotopic distribution, which describes the statistical distribution of the isotope among the molecules in the sample. researchgate.net This is particularly important for compounds with multiple potential labeling sites or for assessing any back-exchange of deuterium with hydrogen from the environment or during analysis. cdnsciencepub.comresearchgate.net Stable isotope dilution assays, which use a known amount of the deuterated compound as an internal standard, are a common application of quantitative mass spectrometry for the precise quantification of the unlabeled analyte in a complex matrix. nih.gov

Electronic Absorption and Emission Spectroscopy

The electronic behavior of this compound is explored through UV-Visible and fluorescence spectroscopy, providing a detailed understanding of its photophysical properties.

UV-Visible Spectroscopy and Photophysical Behavior

The UV-Visible absorption spectrum of quinoline derivatives, including deuterated forms, typically displays distinct bands corresponding to π-π* and n-π* electronic transitions. scielo.br In polar solvents, quinoline derivatives show two primary absorption bands around 280 nm and 350 nm, which are attributed to π-π* and n-π* transitions, respectively. scielo.br The n,π* transitions are often observed as a shoulder in the 320–450 nm range. scielo.br

The photophysical properties of a related quinoline derivative, referred to as 8d, have been studied in various solvents. scielo.br In ethanol (B145695), the absorption spectrum of this derivative shows an extinction coefficient of 1.4 × 10^4 mol-1 L cm-1 at 350 nm. scielo.br The fluorescence of this compound in ethanol is more intense at a low temperature of 77 K, with a maximum at 400 nm, which points to a significant non-radiative process for deactivating the excited singlet state at room temperature. scielo.brscielo.br This is further supported by the observation of phosphorescence emission at 77 K in an ethanol solution, with distinct vibrational bands at 440, 505, and 540 nm. scielo.br

Solvent polarity can influence the fluorescence properties of quinoline derivatives. scielo.br For instance, in polar solvents, a progressive red shift of the lowest-energy emission band around 400 nm is observed for the quinoline derivative 8d. scielo.br This solvatochromism, or the shift in the spectral band position due to the solvent, suggests the formation of an intramolecular charge-separated emitting state. acs.org

Table 1: Photophysical Properties of a Quinoline Derivative (8d)

| Property | Value | Solvent | Reference |

|---|---|---|---|

| Absorption λmax (n,π*) | 350 nm | Ethanol | scielo.br |

| Molar Extinction Coefficient (ε) at 350 nm | 1.4 × 10^4 mol-1 L cm-1 | Ethanol | scielo.br |

| Fluorescence Emission λmax (298 K) | ~400 nm | Ethanol | scielo.br |

| Fluorescence Emission λmax (77 K) | 400 nm | Ethanol | scielo.br |

| Phosphorescence Emission Bands (77 K) | 440, 505, 540 nm | Ethanol | scielo.br |

| Phosphorescence Lifetime (τp) | 950 ms | Ethanol | scielo.br |

| Transient Absorption Band (Triplet-Triplet) | 450 nm | Ethanol | scielo.br |

| Triplet Lifetime (τT) | 2.6 ms | Ethanol | scielo.br |

Influence of Deuteration on Electronic Transitions and Fluorescence

Deuteration, the substitution of hydrogen with its heavier isotope deuterium, can influence the photophysical properties of molecules. In N-heterocycles like quinoline, which are typically weakly fluorescent compared to their isoelectronic hydrocarbon counterparts, deuteration can lead to an increase in the fluorescence quantum yield. rsc.org This is because these heterocycles have non-bonding electrons that can lead to (n–π*) excited states, which in turn increases spin–orbit coupling and enhances intersystem crossing, thereby reducing fluorescence. rsc.org

The effect of deuteration is generally considered "normal" when it increases the fluorescence quantum yield by decreasing the probability of internal conversion, a non-radiative process. researchgate.net This is particularly observed in molecules that fluoresce in the red region of the spectrum where internal conversion competes with fluorescence emission. researchgate.net For molecules where the energy of the first singlet excited state (S1) is high (≥ 16000–20000 cm–1), the probability of internal conversion is low. In such cases, the intersystem crossing from the S1 state to the triplet manifold depends on the relative positions of the S1 and the nearest triplet levels. researchgate.net

Rotational Spectroscopy for Molecular Structure and Dipole Moments

Rotational spectroscopy is a powerful technique for determining the precise molecular structure and electric dipole moments of gas-phase molecules. High-resolution rotational spectra of quinoline have been extensively studied in the centimeter- and millimeter-wave regions. researchgate.net These studies provide accurate rotational constants, centrifugal distortion constants, and nuclear quadrupole hyperfine splitting constants for the ground state of the molecule. researchgate.net

Time-dependent density functional theory (TD-DFT) calculations have proven to be excellent for determining the ground-state properties of quinoline, including its geometry, rotational constants, and dipole moment, which show good agreement with experimental observations. acs.org For quinoline, which is a prolate asymmetric top, DFT calculations have estimated its permanent dipole moment components to be µa = 0.14 D and µb = 2.01 D. researchgate.net Experimental measurements of the dipole moment of 8-hydroxyquinoline (B1678124) have also been reported, with values varying depending on the solvent environment. uaic.ro

While the pure rotational spectrum of the ground vibrational state of quinoline is unperturbed, complications arise in the spectra of its low-frequency vibrational modes. dntb.gov.uaresearchgate.net This indicates the presence of rotation-vibration interactions, which can be studied in detail using a combination of experimental techniques like Fourier-transform microwave spectroscopy, millimeter-wave spectroscopy, and Fourier-transform far-infrared spectroscopy. dntb.gov.uaresearchgate.net Such perturbations are expected to be common in the infrared spectra of large molecules like polycyclic aromatic hydrocarbons due to the high density of states. dntb.gov.ua

Table 2: Calculated Ground State Properties of Quinoline

| Property | Calculated Value | Method | Reference |

|---|---|---|---|

| Dipole Moment (µa) | 0.14 D | DFT | researchgate.net |

| Dipole Moment (µb) | 2.01 D | DFT | researchgate.net |

| Rotational Constants | - | TD-DFT | acs.org |

| Vibrational Frequencies | - | TD-DFT | acs.org |

Kinetic and Mechanistic Investigations Utilizing Quinoline 8 D As a Probe

Deuterium (B1214612) Kinetic Isotope Effects (KIEs) in Quinoline-Related Reactions

The kinetic isotope effect is a phenomenon where molecules containing heavier isotopes react at different rates than their lighter counterparts. wikipedia.org This difference in reaction rates, particularly when hydrogen is replaced by deuterium, provides invaluable insights into reaction mechanisms. wikipedia.orglibretexts.org The study of KIEs can be broadly categorized into primary and secondary effects, both of which have been instrumental in elucidating the intricacies of reactions involving the quinoline (B57606) scaffold. numberanalytics.com

Primary kinetic isotope effects are observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. numberanalytics.comslideshare.net The magnitude of the primary KIE, expressed as the ratio of the rate constant for the lighter isotope to that of the heavier isotope (kH/kD), can indicate the extent to which the C-H bond is cleaved in the transition state. princeton.eduutdallas.edu

In the context of quinoline chemistry, Quinoline-8-D has been pivotal in studying C-H activation and functionalization at the C-8 position. For instance, in the palladium-catalyzed C8-selective C-H arylation of quinoline N-oxides, a primary kinetic isotope effect (kH/kD) of 2.0 was observed. utrgv.eduacs.org This value suggests that the cleavage of the C8-H bond is involved in the turnover-determining step of the reaction or a step preceding it. utrgv.eduacs.org Similarly, a KIE of 2.76 was reported for the C8-arylation of quinoline, which was attributed to a base-assisted concerted proton abstraction and metalation at the C-8 position. nih.gov In another study on the C8-selective borylation of quinolines, a kH/kD value of 5.0 was obtained for alkylation, and a value of 2.7 was observed for alkynylation, indicating that C-H bond cleavage is involved in the rate-limiting step for both transformations. nih.gov

The magnitude of the primary KIE can also offer clues about the geometry of the transition state. princeton.edu Generally, a more symmetrical transition state, where the proton is equally shared between the donor and acceptor, leads to a larger KIE. princeton.edu

Table 1: Primary Kinetic Isotope Effects in Quinoline C-8 Functionalization

| Reaction | Catalyst/Reagent | kH/kD | Implication | Reference(s) |

| C8-Arylation of Quinoline N-Oxide | Palladium Acetate | 2.0 | C8-H bond cleavage is involved in or before the turnover-determining step. | utrgv.eduacs.org |

| C8-Arylation of Quinoline | Not Specified | 2.76 | Suggests a base-assisted concerted proton abstraction and metalation. | nih.gov |

| C8-Alkylation of Quinoline | Not Specified | 5.0 | C-H bond cleavage is involved in the rate-limiting step. | nih.gov |

| C8-Alkynylation of Quinoline | Not Specified | 2.7 | C-H bond cleavage is involved in the rate-limiting step. | nih.gov |

Secondary kinetic isotope effects arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. numberanalytics.comslideshare.net These effects are typically smaller than primary KIEs and are often associated with changes in hybridization or hyperconjugation between the ground state and the transition state. libretexts.orgprinceton.edu

Changes in vibrational frequencies of the C-D bond in this compound compared to the C-H bond in unlabeled quinoline can influence the stability of the transition state. princeton.edu For example, a change in hybridization at a carbon atom from sp2 to sp3, or vice versa, will alter the force constants of the attached C-H (or C-D) bonds, leading to a secondary KIE. epfl.ch Specifically, a change from sp3 to sp2 hybridization typically results in a normal secondary KIE (kH/kD > 1), while a change from sp2 to sp3 often leads to an inverse secondary KIE (kH/kD < 1). epfl.ch

Hyperconjugation, the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital, can also give rise to secondary KIEs. libretexts.org The ability of a C-H or C-D bond to participate in hyperconjugation can affect the stability of a carbocation or a transition state with developing positive charge. Since the C-H bond is a better electron donor for hyperconjugation than the C-D bond, a normal secondary KIE is often observed when hyperconjugation stabilizes the transition state. princeton.edu While specific studies focusing solely on secondary KIEs of this compound are less common, the principles of hyperconjugation are relevant in understanding the stability of intermediates in various quinoline transformations.

Furthermore, the magnitude of the KIE can provide information about the structure of the transition state. princeton.edu For instance, a large KIE suggests a transition state where the hydrogen is being transferred symmetrically. princeton.edu Conversely, a smaller KIE may indicate an "early" or "late" transition state, where the C-H bond is either only slightly broken or almost completely broken, respectively. utdallas.edu Density Functional Theory (DFT) calculations are often used in conjunction with experimental KIE data to model transition state structures and energies, providing a more detailed picture of the reaction pathway. acs.orgnumberanalytics.com

Mechanistic Studies of Quinoline Derivatization and Transformations

Deuterium labeling, particularly with this compound, is a cornerstone of mechanistic studies for the derivatization and transformation of the quinoline ring system.

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. nih.gov Mechanistic investigations using this compound have been crucial in understanding the pathways of C-H activation at the C-8 position, often catalyzed by transition metals like palladium, rhodium, and cobalt. acs.orgmdpi.comrsc.org

In the palladium-catalyzed C8-arylation of quinoline N-oxides, H/D exchange experiments showed that in the presence of palladium acetate, a reversible H/D exchange occurred specifically at the C-8 position, with no deuterium incorporation at the C-2 position. utrgv.edu This observation, combined with the KIE data, points to a mechanism involving a cyclopalladation event at the C-8 position. utrgv.eduacs.org Similarly, rhodium-catalyzed C-H functionalization of quinoline N-oxides is proposed to proceed through the formation of a five-membered rhodacycle intermediate. researchgate.net

In a cobalt-catalyzed C-8 selective C-H and C-O coupling of quinoline N-oxide with internal alkynes, deuterium-labeling experiments revealed no deuterium incorporation at the C-8 position of the starting material, suggesting that the C-H bond cleavage is irreversible. rsc.org This finding, along with other experimental and computational data, supported a proposed mechanism involving an irreversible cyclometalation step. rsc.org

Some quinoline derivatization reactions may proceed through radical intermediates or single-electron transfer (SET) pathways. rsc.org The use of this compound can help to probe the involvement of such species. While direct KIE studies on radical reactions involving this compound are not extensively documented, the absence of a significant KIE can sometimes suggest a mechanism where C-H bond cleavage is not the rate-limiting step, which could be consistent with a rapid radical abstraction followed by a slower step.

In studies of the dearomative dimerization of quinolines, photoinduced single-electron reduction was shown to trigger the reaction. chemrxiv.org Mechanistic investigations, including the use of radical scavengers, indicated the involvement of free radical species. nih.gov While not specifically focused on this compound, these studies highlight the potential for radical and SET pathways in quinoline chemistry, where isotopic labeling could provide further mechanistic insights. For example, the addition of a radical scavenger like TEMPO to a reaction mixture can inhibit the reaction if it proceeds through a radical pathway, providing evidence for the mechanism. nih.gov

Theoretical and Computational Chemistry of Quinoline 8 D

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations, predominantly employing Density Functional Theory (DFT), have become indispensable for investigating the properties of quinoline (B57606) and its derivatives. These methods allow for a detailed examination of the molecule's geometry, electronic landscape, and spectroscopic characteristics from first principles.

Optimized Geometries and Conformational Analysis

The foundational step in the computational analysis of Quinoline-8-D is the optimization of its molecular geometry to find the lowest energy structure. DFT calculations are widely used for this purpose. For the parent quinoline molecule, these calculations define the precise bond lengths, bond angles, and dihedral angles of the ground state.

Computational studies on metal complexes containing quinoline-based ligands have highlighted the steric environment around the C8 position. In certain facial isomers of iron(II) complexes, short intramolecular contacts have been noted between the nitrogen of one quinoline ligand and the hydrogen at the C8 position of an adjacent ligand (Nquinoline···H–Cquinoline8). acs.orgnih.govresearchgate.net This suggests that despite being part of an aromatic system, the C8 position is sterically accessible, a factor that influences its reactivity.

Table 1: Representative Calculated Geometric Parameters for Quinoline (Note: Data is for the parent quinoline molecule, as the geometry of this compound is virtually identical. Calculations are typically performed using methods like B3LYP with a basis set such as 6-31G(d,p).)

| Parameter | Value (Angstroms/Degrees) |

|---|---|

| C2-C3 Bond Length | ~1.36 Å |

| C8-C8a Bond Length | ~1.42 Å |

| N1-C2 Bond Length | ~1.37 Å |

| C7-C8 Bond Length | ~1.37 Å |

| C7-C8-C8a Angle | ~120.5° |

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy, shape, and distribution of these orbitals in quinoline determine its behavior as an electron donor (HOMO) or acceptor (LUMO).

DFT calculations reveal the electronic distribution across the quinoline ring system. semanticscholar.org For quinoline itself, the HOMO is typically distributed over the entire molecule, with significant contributions from the carbocyclic ring, while the LUMO is predominantly located on the heterocyclic ring. semanticscholar.orgd-nb.info This distribution dictates the sites susceptible to electrophilic and nucleophilic attack.

In studies of electrophilic aromatic substitution on 8-hydroxyquinoline (B1678124), FMO analysis has been used to predict the most probable reaction sites. semanticscholar.org Similarly, in the context of radical reactions with 8-quinoline carboxylic acid, Fukui indices derived from DFT calculations identified the C5 carbon as the most reactive site for •OH radical addition. researchgate.net While the electronic effect of the C8-D bond is minimal, the inherent electronic properties of the C8 position, as revealed by FMO analysis of the parent quinoline, are key to its reactivity in processes like directed C-H activation. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for Quinoline (Note: Values are illustrative and depend on the specific DFT functional and basis set used.)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -6.8 eV |

| LUMO | -0.8 to -1.1 eV |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual tool derived from quantum chemical calculations that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations can accurately predict various spectroscopic parameters.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the most direct predicted effect is the absence of a signal in the ¹H NMR spectrum corresponding to the H8 proton. In the ¹³C NMR spectrum, the C8 carbon signal would exhibit a small upfield shift (isotope effect) and a change in multiplicity due to C-D coupling. Computational studies on deuterated hydroxyquinolines have been correlated with experimental NMR data to confirm the position of deuterium (B1214612) incorporation. benthamdirect.comresearchgate.net

IR Spectroscopy: The vibrational frequencies calculated by DFT can be correlated with experimental Infrared (IR) spectra. A key predicted feature for this compound is the appearance of a C-D stretching vibration at a lower frequency (typically around 2200-2300 cm⁻¹) compared to the corresponding C-H stretching vibration (around 3000-3100 cm⁻¹).

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and simulate UV-Vis absorption spectra. The substitution of hydrogen with deuterium has a negligible effect on the electronic transitions, so the predicted UV-Vis spectrum of this compound would be virtually identical to that of quinoline.

Modeling of Kinetic Isotope Effects and Reaction Pathways

The primary utility of synthesizing this compound is for mechanistic studies, particularly for investigating reaction pathways and determining rate-limiting steps through the kinetic isotope effect (KIE).

Mechanistic studies involving deuterium labeling at the C8 position have been crucial in understanding palladium-catalyzed C-H arylation and cobalt-catalyzed olefination of quinoline N-oxides. nih.govchemrxiv.org In one study, when the C8-arylation reaction was conducted in a deuterated solvent, 39% deuterium incorporation was observed at the C8 position of the recovered starting material. nih.gov This finding strongly indicates that the activation of the C8-H bond is a reversible process.

KIE studies, both experimental and computational, compare the reaction rates of Quinoline and this compound. A significant KIE (kH/kD > 1) implies that the C-H bond is broken in the rate-determining step of the reaction. DFT calculations are employed to model the entire reaction coordinate and identify the step with the highest energy barrier, corroborating experimental KIE results. chemrxiv.org

Transition State Characterization and Energy Barriers

A cornerstone of computational reaction modeling is the location and characterization of transition states (TS). A transition state represents a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency.

DFT calculations have been instrumental in elucidating the site selectivity of C-H functionalization on the quinoline ring. In the palladium-catalyzed arylation of quinoline N-oxides, computational studies explained the observed C8 selectivity. nih.gov The calculations showed that the energy barrier for the C8 cyclopalladation pathway is lower than the barrier for activation at the C2 position under phosphine-free conditions.

Similarly, in the Cp*Co(III)-catalyzed reaction of quinoline N-oxides with alkynes, DFT studies revealed that the alkyne insertion into the Co-C bond is the rate-limiting step and successfully reproduced the observed product selectivity. chemrxiv.org By comparing the calculated Gibbs free energy of activation (ΔG‡) for different potential pathways, researchers can predict the favored product, providing a theoretical foundation for experimentally observed outcomes.

Table 3: Illustrative Calculated Energy Barriers for Competing Reaction Pathways (Note: Data is based on DFT studies of C-H activation on quinoline N-oxide, a closely related substrate.)

| Reaction Pathway | Catalyst System | Calculated ΔG‡ (kcal/mol) | Selectivity Outcome | Reference |

|---|---|---|---|---|

| C8-Cyclopalladation | Pd(OAc)₂ | Lower Energy | C8-Arylation | nih.gov |

| C2-Activation | Pd(OAc)₂ | Higher Energy | - | nih.gov |

| C8-Olefination | CpCo(III) | Favorable | Olefination Product | chemrxiv.org |

Vibrational Frequency Calculations for Zero-Point Energy Differences

Vibrational frequency calculations are a cornerstone of computational chemistry, providing essential data for the characterization of molecular structures. These calculations are crucial for determining the zero-point vibrational energy (ZPVE), which is the lowest possible energy that a quantum mechanical system may possess. The ZPVE is a fundamental component in the calculation of accurate thermodynamic properties, such as Gibbs free energy differences between isomers or conformers.

In computational studies of complex systems involving quinoline moieties, vibrational frequencies are typically computed using Density Functional Theory (DFT). For instance, research on iron(II) complexes with quinolyl-N-heterocyclic carbene ligands has employed the B3LYP-D3 level of theory to compute optimized geometries and vibrational frequencies. researchgate.netnih.gov These calculations are instrumental in understanding the thermodynamic stabilities of different isomeric forms (e.g., facial vs. meridional). acs.org

The calculated vibrational frequencies allow for the determination of the ZPVE correction. While the contribution of anharmonicity to the zero-point energy is often considered to be fairly small, its inclusion can be important for achieving high chemical accuracy in thermodynamic parameters. acs.org The Gibbs free energy differences (ΔG), which incorporate zero-point energy and thermal corrections, are then used to predict the relative stabilities of different molecular arrangements. For example, calculations on certain iron complexes showed a clear energetic preference for the facial disposition (ΔG ≈ 3 kcal/mol), while others exhibited nearly degenerated energies for both facial and meridional isomers (ΔG ≈ ±1 kcal/mol). nih.gov

Table 1: Computational Methodology for Vibrational Frequency Analysis

| Parameter | Method/Basis Set | Purpose |

|---|---|---|

| Geometry Optimization | DFT/B3LYP-D3 | To find the lowest energy structure. |

| Vibrational Frequencies | DFT/B3LYP-D3 | To calculate ZPVE and characterize stationary points. |

| Final Energy Refinement | DLPNO-CCSD(T) | To obtain highly accurate single-point energies. |

This table summarizes a typical computational approach used in the study of quinoline-containing complexes.

Dynamics Simulations and Molecular Interactions

Molecular dynamics (MD) simulations and other computational techniques are employed to study the dynamic behavior of molecules and the intricate web of forces that govern their interactions with their environment. These methods provide a molecular-level picture of intermolecular and intramolecular forces, as well as the influence of solvents.

Computational studies have been utilized to investigate the noncovalent interactions and solvent effects in systems containing a quinoline unit. In the context of Fe(II) complexes featuring a quinoline-derived ligand, quantum chemistry methodologies have been applied to understand isomer preferences. nih.gov These studies reveal the presence of several short-range intramolecular contacts that can play a significant role in determining the geometry and stability of the complex.

One notable finding from these computational analyses is the identification of specific intramolecular interactions involving the quinoline ring. For example, in the facial isomer of a complex, an interaction between the quinoline nitrogen and a hydrogen on the 8th position of a neighboring quinoline ligand (Nquinoline···H–Cquinoline8) was observed. nih.gov Such noncovalent interactions are crucial for the stereoselective synthesis of these complexes.

The choice of solvent is also a critical factor that can influence molecular structure and stability. Computational models often incorporate solvent effects using implicit models, such as the Conductor-like Polarizable Continuum Model (CPCM). Studies on quinoline-containing complexes have been performed using solvents like dimethylformamide (DMF) and acetonitrile (B52724) (ACN), with results indicating that the solvent can have a discernible impact on the outcomes. nih.govacs.org For more detailed analysis, Carr-Parrinello molecular dynamics (CPMD) simulations can be used to evaluate interaction energies (De) and free energy changes (ΔA), providing a dynamic perspective on the system's behavior. acs.org

Table 2: Investigated Molecular Interactions and Environmental Effects

| Interaction Type | Description | Computational Method |

|---|---|---|

| Intramolecular Noncovalent Interactions | Short contacts involving atoms of the quinoline ligand, such as Nquinoline···H–Cquinoline8. | DFT Geometry Optimization |

| Solvent Effects | Influence of the surrounding medium on structure and stability. | CPCM (for ACN, DMF) |

This table outlines the types of interactions and environmental factors analyzed in computational studies of quinoline-containing systems.

Advanced Analytical Methodologies for Quinoline 8 D

Quantification of Deuterium (B1214612) Enrichment and Isotopic Purity

High-precision mass spectrometry (MS) is a cornerstone technique for the analysis of deuterated compounds. nih.gov It separates ions based on their mass-to-charge ratio (m/z), allowing for the clear differentiation of isotopologues—molecules that differ only in their isotopic composition. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely employed for this purpose. nih.govmadison-proceedings.com

In a typical analysis, the sample is introduced into the mass spectrometer, and the relative abundances of the molecular ions corresponding to the unlabeled compound (d₀) and its deuterated variants (d₁, d₂, etc.) are measured. researchgate.net For Quinoline-8-D, the primary ion of interest would be four mass units higher than that of unlabeled quinoline (B57606) if four deuterium atoms were incorporated. researchgate.net The distribution of these isotopologues provides a detailed picture of the deuterium enrichment. For example, analysis of endochin-like quinolones (ELQs) by high-resolution mass spectrometry (HRMS) allowed for the calculation of the percent distribution of d₀, d₁, d₂, and d₃ species from the respective peak heights. nih.gov

GC-MS has been successfully used to determine quinoline in various matrices, such as textiles, demonstrating its capability for robust separation and detection. madison-proceedings.commadison-proceedings.com LC-MS/MS methods have been developed for the simultaneous determination of quinoline and other compounds in complex mixtures like cigarette smoke, showcasing the high sensitivity and specificity of the technique. researchgate.net These established chromatographic methods provide the necessary separation prior to mass analysis, which is crucial for accurately quantifying isotopologues in complex samples.

Table 1: Theoretical Mass-to-Charge Ratios of Quinoline Isotopologues This table illustrates the expected m/z values for the molecular ions of quinoline and its deuterated forms in mass spectrometry. The mass of the most common isotope of each element is used for the calculation (C=12.0000, H=1.0078, D=2.0141, N=14.0031).

| Isotopologue | Formula | Number of Deuterium Atoms | Theoretical Monoisotopic Mass (m/z) |

| Quinoline (d₀) | C₉H₇N | 0 | 129.0578 |

| Quinoline-d₁ | C₉H₆DN | 1 | 130.0641 |

| Quinoline-d₂ | C₉H₅D₂N | 2 | 131.0704 |

| Quinoline-d₃ | C₉H₄D₃N | 3 | 132.0767 |

| Quinoline-d₄ | C₉H₃D₄N | 4 | 133.0830 |

| Quinoline-d₅ | C₉H₂D₅N | 5 | 134.0893 |

| Quinoline-d₆ | C₉H₁D₆N | 6 | 135.0956 |

| Quinoline-d₇ | C₉D₇N | 7 | 136.1018 |

Data derived from common isotopic masses.

Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-destructive alternative for quantifying deuterium enrichment. While conventional ¹H NMR is limited for highly deuterated compounds due to the low intensity of residual proton signals, direct Deuterium NMR (²H or D-NMR) is an effective alternative. sigmaaldrich.com

Quantitative Deuterium NMR (qD-NMR) experiments observe the deuterium signal directly. sigmaaldrich.com This technique has several advantages: it allows for the use of non-deuterated solvents, provides clean spectra as proton signals are not observed, and under proper experimental settings, the peak integrals are relatively quantitative. sigmaaldrich.com This allows for the determination of deuterium atom percent enrichment and can verify the specific sites of deuteration. For example, D-NMR was used to verify that the amino group of aniline (B41778) was deuterated to -ND₂ with an enrichment of 99.6 atom% D. sigmaaldrich.com However, D-NMR has limitations, including lower sensitivity due to the low magnetogyric ratio of deuterium, which necessitates longer acquisition times to achieve a desirable signal-to-noise ratio. sigmaaldrich.com

Another advanced NMR method involves quantifying the deuterium-induced isotope shifts on ¹³C NMR signals. nih.gov The presence of a deuterium atom causes a small, measurable shift in the resonance of the adjacent ¹³C nucleus. By decoupling both ¹H and ²H nuclei, the ¹³C signals for different isotopologues can be resolved, allowing for their accurate integration and quantification, even with short relaxation delays. nih.gov This method is particularly useful for determining site-specific deuterium content in non-specifically labeled molecules. nih.gov

Table 2: Comparison of Analytical Techniques for Deuterium Quantification

| Technique | Principle | Advantages | Limitations |

| Mass Spectrometry (GC-MS, LC-MS) | Separates ions by mass-to-charge ratio to determine the abundance of different isotopologues. nih.gov | High sensitivity; Provides distribution of isotopologue species; Well-established methods for quinoline analysis. researchgate.net | Destructive analysis; Potential for ion suppression effects; Does not directly reveal the position of deuteration without fragmentation analysis. |

| Quantitative Deuterium NMR (qD-NMR) | Direct detection of the ²H nucleus signal; peak integration correlates to deuterium quantity. sigmaaldrich.com | Non-destructive; Site-specific information is inherent; Can use non-deuterated solvents. sigmaaldrich.com | Low sensitivity and long acquisition times; Requires specialized experimental setup and expertise. sigmaaldrich.com |

| ¹³C NMR with ²H Decoupling | Measures the isotopic shift on ¹³C signals caused by adjacent deuterium atoms to quantify site-specific labeling. nih.gov | Non-destructive; Provides site-specific quantification; Accurate integration under fast acquisition conditions. nih.gov | Requires high-field NMR; Can be complex to interpret for molecules with many carbon atoms. |

Chromatographic Separation of Isotopologues and Isomers

The separation of isotopologues (e.g., Quinoline-d₇ from Quinoline-d₆) and isomers (e.g., Quinoline-7-D from this compound) is a significant analytical challenge due to their nearly identical physical properties. nih.gov However, subtle differences can be exploited using high-resolution chromatographic techniques.

Gas chromatography (GC) is a primary method for this type of separation. The substitution of hydrogen with deuterium can lead to slight changes in volatility and retention time. For instance, it has been noted that placing deuterium atoms on double bonds can increase the retention time of fatty acid methyl esters, indicating that isotopic separation on a GC column is feasible. researchgate.net For hydrogen isotopes, displacement gas chromatography using palladium as a stationary phase is an effective technique for separation. mdpi.com Automated thermal desorption-gas chromatography/mass spectrometry (ATD-GC/MS) has been developed for the direct analysis of quinoline in consumer textiles, offering a rapid screening method with a total run time of 38 minutes. nih.gov

In liquid chromatography (LC), reversed-phase HPLC methods are well-established for the analysis of quinoline and its derivatives. researchgate.netresearchgate.net A study on 8-hydroxyquinoline (B1678124) found that mixed-mode columns, which utilize both reversed-phase and ion-exchange interactions, provide significantly better retention compared to standard C18 columns. sielc.com This enhanced selectivity could potentially be optimized to resolve isotopologues or isomers of deuterated quinolines. The development of quantitative structure-chromatographic retention (QSRR) relationships helps in understanding and predicting the retention of quinoline derivatives, which can aid in method development for separating closely related species. researchgate.net

Table 3: Chromatographic Techniques for Separation of Quinoline Isotopologues

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas | Principle of Separation | Applicability to this compound |

| Gas Chromatography (GC) | Fused silica (B1680970) capillary column (e.g., DB-5ms) | Helium | Separation based on volatility and interaction with the stationary phase. Deuteration can slightly alter retention times. researchgate.netnih.gov | High resolution can potentially separate isomers and isotopologues with different numbers of deuterium atoms. |

| Displacement Gas Chromatography | Palladium on a support material | Hydrogen/Deuterium | Exploits the differential affinity of hydrogen isotopes for palladium, allowing for effective separation. mdpi.com | Highly effective for separating H/D isotopes, adaptable for preparative scale separation of deuterated compounds. |

| Reversed-Phase HPLC (RP-HPLC) | C18, Porous Graphitized Carbon (PGC) | Acetonitrile (B52724)/Water with buffer | Separation based on hydrophobicity. researchgate.netsielc.com | Standard analytical tool for quinolines; high efficiency columns may resolve isomers. |

| Mixed-Mode HPLC | Primesep 100 (contains cation-exchange groups) | Acetonitrile/Water with acid buffer | Utilizes multiple retention mechanisms (hydrophobic and ionic) to enhance selectivity. sielc.com | Offers enhanced retention and selectivity for basic compounds like quinoline, increasing the potential for isomer separation. sielc.com |

Development of Reference Materials for Isotopic Analysis

The development and use of certified reference materials (CRMs) are fundamental to ensuring the accuracy and reliability of isotopic analysis. restek.comfujifilm.com Deuterated compounds, including this compound, often serve as internal standards in quantitative mass spectrometry assays. pharmaffiliates.comnih.gov An ideal internal standard has physical and chemical properties nearly identical to the analyte but a different mass, a role perfectly filled by stable isotope-labeled compounds. nih.gov